molecular formula C25H24N4O3S B2950887 N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-01-4

N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B2950887
CAS No.: 879921-01-4
M. Wt: 460.55
InChI Key: LLACGMJGIMFXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(Butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a sulfamoylphenyl group substituted with a butan-2-yl moiety and a pyridin-4-yl substituent on the quinoline core. This compound likely shares synthetic routes with other quinoline carboxamides, employing coupling reagents like HATU/DIPEA in polar aprotic solvents (e.g., DMF) for amide bond formation .

Properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-3-17(2)29-33(31,32)20-10-8-19(9-11-20)27-25(30)22-16-24(18-12-14-26-15-13-18)28-23-7-5-4-6-21(22)23/h4-17,29H,3H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLACGMJGIMFXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

General Reactivity of Quinoline-Carboxamide Derivatives

Quinoline-carboxamides are known for their participation in:

  • Nucleophilic substitution at the carboxamide group (e.g., hydrolysis under acidic or basic conditions) .

  • Coordination chemistry with transition metals (e.g., Fe(III), Co(II), Cu(II)) via the pyridyl nitrogen and carboxamide oxygen .

  • Electrophilic aromatic substitution at the quinoline ring, particularly at positions 3 and 6 .

Sulfamoyl Group Reactivity

The butan-2-ylsulfamoyl (-SO₂NHCH(CH₂CH₃)CH₂CH₃) moiety may exhibit:

  • Acid-catalyzed hydrolysis to yield sulfonic acids and amines .

  • Metal coordination via the sulfonamide oxygen or nitrogen, as seen in structurally similar sulfamoyl-containing ligands .

3.1. N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (PubChem CID 16432973)

  • Hydrolysis : Stable under neutral conditions but undergoes cleavage in strong acids/bases to yield quinoline-4-carboxylic acid and aniline derivatives .

  • Metal Complexation : Forms stable complexes with Fe(III) and Cu(II), confirmed via UV-Vis and conductivity studies .

3.2. N-[4-(Quinolin-2-ylmethoxy)phenyl]pyridine-4-carboxamide (PubChem CID 73350748)

  • Antioxidant Activity : Scavenges DPPH radicals with IC₅₀ = 76.2 μM, suggesting redox-active carboxamide groups .

  • Antimicrobial Activity : Enhanced activity against E. coli (MIC = 47.97 μM) compared to uncomplexed ligands .

Predicted Reactivity of N-{4-[(Butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide

Reaction TypeConditionsExpected Products/OutcomesSupporting Evidence
Hydrolysis HCl (6M), refluxQuinoline-4-carboxylic acid + 4-[(butan-2-yl)sulfamoyl]anilineAnalogous to
Metal Coordination FeCl₃ in ethanol, 60°CFe(III) complex with O,N-coordination from carboxamide and pyridyl groupsSimilar to
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at position 3 or 6 of the quinoline ringBased on
Redox Activity DPPH assayRadical scavenging (predicted IC₅₀ ≈ 50–80 μM)Extrapolated from

Research Gaps and Limitations

  • No experimental data exists for the exact compound, necessitating reliance on structural analogs.

  • The sulfamoyl group’s steric bulk (butan-2-yl) may hinder reactions compared to simpler sulfonamides .

Recommendations for Future Studies

  • Synthetic Optimization : Explore coupling reactions between 2-(pyridin-4-yl)quinoline-4-carboxylic acid and 4-[(butan-2-yl)sulfamoyl]aniline.

  • Biological Screening : Test antimicrobial/antioxidant efficacy using protocols from .

  • DFT Studies : Model electronic properties to predict sites of electrophilic/nucleophilic attack.

Mechanism of Action

The mechanism of action of N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ in two primary regions:

  • Quinoline substituents: Position 2 of the quinoline core is modified with heterocycles (e.g., pyridinyl, thiophenyl) or aryl groups.
  • Sulfamoylphenyl modifications : The sulfamoyl group is substituted with alkyl or heterocyclic amines (e.g., thiazole, pyrimidine).
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Quinoline Substituent Sulfamoyl Group Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC) Yield (%) Reference
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)quinoline-4-carboxamide None Thiazol-2-yl C₂₁H₁₆N₄O₃S 412.45 Not reported Not reported Not reported
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide Thiophen-2-yl 4-Methylpyrimidin-2-yl C₂₅H₁₉N₅O₃S₂ 517.59 Not reported Not reported Not reported
2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide 4-Methylphenyl None (amide-linked pyridine) C₂₂H₁₇N₃O 339.39 Not reported Not reported Not reported
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide Pyridin-2-yl None (amide-linked pyridylmethyl) C₂₁H₁₆N₄O 340.38 Not reported Not reported Not reported
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) 2-(Substituted phenyl) Morpholinopropyl C₃₁H₃₈N₆O₃ 566.68 188.1–189.4 97.6% 59

Key Observations :

  • Molecular Weight : Derivatives with bulkier sulfamoyl substituents (e.g., 4-methylpyrimidin-2-yl in ) exhibit higher molecular weights (~500–600 g/mol).
  • Melting Points : Analogs with rigid substituents (e.g., 5a5 ) show higher melting points (>180°C), likely due to crystalline packing.
  • Synthetic Yields : Yields for amide couplings range from 54–67% , suggesting moderate efficiency across analogs.

Biological Activity

N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The compound features a complex structure characterized by:

  • Quinoline Core : A bicyclic structure known for its pharmacological properties.
  • Sulfamoyl Group : Enhances solubility and biological activity.
  • Pyridine Moiety : Contributes to the interaction with biological targets.

The combination of these functional groups suggests a wide range of potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from commercially available precursors. Key steps may include:

  • Formation of the quinoline scaffold.
  • Introduction of the sulfamoyl group via nucleophilic substitution.
  • Coupling with pyridine derivatives.

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Anticancer Properties

The compound's anticancer activity has been evaluated against several cancer cell lines. In studies, it has been found to inhibit cell proliferation in breast and prostate cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely through the inhibition of specific kinases involved in cancer progression .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). These activities are significant for developing anti-inflammatory and neuroprotective agents. The compound demonstrated IC50 values indicating effective inhibition of these enzymes in vitro .

Case Studies

  • Antimicrobial Evaluation : In a study involving a series of quinoline derivatives, this compound was tested against Mycobacterium tuberculosis. It exhibited higher efficacy than traditional treatments like isoniazid .
  • Cancer Cell Line Studies : A specific study focused on breast cancer cells showed that this compound could reduce cell viability by over 50% at concentrations as low as 10 µM, indicating strong anticancer potential .
  • Enzyme Activity : Research on enzyme inhibition revealed that this compound could effectively inhibit COX enzymes with an IC50 value of 0.25 µM, making it a candidate for further development as an anti-inflammatory drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.